Azafenidin

Übersicht

Beschreibung

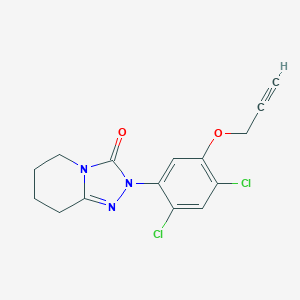

Azafenidin is a triazolopyridine that is 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one which is substituted at position 2 by a 2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl group. A protoporphyrinogen oxidase inhibitor, it is used as a herbicide to control weeds in fruit crops such as pineapple, citrus, melons, and grapes. Not approved for use within the European Union. It has a role as an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor. It is a triazolopyridine, a terminal acetylenic compound and a dichlorobenzene.

Wissenschaftliche Forschungsanwendungen

Unkrautbekämpfung im Zuckerrohr-Anbau

Azafenidin, oft in Kombination mit Hexazinon eingesetzt, hat sich als selektiv und wirksam bei der Unkrautbekämpfung im Zuckerrohr-Anbau erwiesen . Das Herbizid kann sowohl im frühen als auch im späten Stadium nach dem Auflaufen während der Regenzeit angewendet werden . Es ist jedoch erwähnenswert, dass die Herbizide tendenziell mehr Schäden am Zuckerrohr verursachen, wenn sie im späten Stadium nach dem Auflaufen angewendet werden .

Unkrautbekämpfung in Eucalyptus Camaldulensis

This compound wurde auch zur Unkrautbekämpfung in Eucalyptus camaldulensis eingesetzt . Bei Anwendung unter Vorauflaufbedingungen in Mengen von 500 g a.i. ha-1 oder mehr erwies sich this compound als wirksam bei der Bekämpfung mehrerer Unkrautarten, darunter Brachiaria decumbens, Commelina benghalensis, Richardia brasiliensis und Sida santaremnensis . Die Wirkung des Herbizids kann bis zu 180 Tage nach der Anwendung anhalten .

Bekämpfung von Frühjahrs- und Sommer-Keimlingsunkräutern

This compound, unter dem Codenamen DPX-R6447, wurde auf seine Vorauflaufwirkung gegen Frühjahrs- und Sommer-Keimlingsunkräuter im Zuckerrohr untersucht . Bei der Anwendung zum Zeitpunkt der Pflanzung in Mengen von 0,56 bis 1,12 kg ai/ha lieferte this compound eine gute bis ausgezeichnete Kontrolle einer Reihe von Frühjahrsunkräutern .

Wirkmechanismus

Target of Action

Azafenidin, a triazolinone herbicide, primarily targets broad-leaved weeds and grasses . Its main biochemical target is the enzyme protoporphyrinogen oxidase (PPO) . PPO plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .

Mode of Action

This compound acts by inhibiting the activity of PPO . This inhibition disrupts the biosynthesis of chlorophyll and heme, leading to the accumulation of protoporphyrin IX, a photosensitizer . When exposed to light, this photosensitizer produces reactive oxygen species that cause lipid peroxidation and cell membrane damage, ultimately leading to plant death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme and chlorophyll biosynthesis pathway . By inhibiting PPO, this compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, disrupting the production of chlorophyll and heme . This disruption affects the plant’s ability to perform photosynthesis and produce energy, leading to plant death .

Pharmacokinetics

This compound exhibits low solubility and is semi-volatile .

Result of Action

The action of this compound at the molecular and cellular level results in the disruption of chlorophyll and heme biosynthesis, leading to the death of the plant . The accumulation of protoporphyrin IX causes the production of reactive oxygen species, leading to lipid peroxidation and cell membrane damage . This results in the effective control of broad-leaved weeds and grasses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Its efficacy can be affected by factors such as soil type, moisture levels, and temperature . For instance, this compound is moderately persistent in soil, suggesting that it may be more effective in environments with certain soil types .

Biochemische Analyse

Biochemical Properties

Azafenidin interacts with various biomolecules in its role as a herbicide. It functions as a protoporphyrinogen oxidase inhibitor . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, and its inhibition disrupts these processes, leading to the death of the plant .

Cellular Effects

This compound’s primary cellular effect is the disruption of chlorophyll and heme biosynthesis, which are vital for plant growth and survival . This disruption occurs due to the inhibition of the enzyme protoporphyrinogen oxidase

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of the enzyme protoporphyrinogen oxidase . This enzyme is crucial in the biosynthetic pathway of chlorophyll and heme. By inhibiting this enzyme, this compound disrupts these pathways, leading to the death of the plant .

Temporal Effects in Laboratory Settings

It is known that this compound is semi-volatile and moderately persistent in soil . It does not persist in water in daylight conditions

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of this compound dosage in animal models. It is known that this compound is not highly toxic to mammals

Metabolic Pathways

This compound is involved in the metabolic pathway of chlorophyll and heme biosynthesis, where it acts as an inhibitor of the enzyme protoporphyrinogen oxidase

Transport and Distribution

It is known that this compound is semi-volatile and can be moderately mobile in the environment

Subcellular Localization

Given its role as a protoporphyrinogen oxidase inhibitor, it is likely to be localized in the chloroplasts where this enzyme is found

Biologische Aktivität

Azafenidin is a herbicide belonging to the class of triazolinones, which are recognized for their potent biological activities, particularly in herbicidal applications. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily used as a selective herbicide targeting various broadleaf weeds and some grass species. Its chemical structure includes a triazolinone ring, which is critical for its biological activity. The compound has been extensively studied for its effects on plant growth and development as well as its potential toxicity to non-target organisms.

The primary mechanism through which this compound exerts its herbicidal effects is by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which plays a crucial role in the biosynthesis of chlorophyll and heme in plants. This inhibition leads to the accumulation of protoporphyrin IX, resulting in the generation of reactive oxygen species (ROS) when exposed to light, ultimately causing cell death in sensitive plant species.

Synthesis of this compound

This compound can be synthesized through various methods, including microwave-assisted synthesis. This method enhances reaction efficiency and yields while reducing the time required for synthesis. The synthesis typically involves the formation of the triazolinone ring followed by substitution reactions to introduce various functional groups that enhance herbicidal activity.

Herbicidal Activity

This compound has demonstrated significant herbicidal activity against a range of weed species. In comparative studies, this compound exhibited effective control over common broadleaf weeds such as Amaranthus spp. and Chenopodium spp. The effectiveness is often measured in terms of the amount required per hectare (g ai/ha).

| Compound | Target Weeds | Application Rate (g ai/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 150 | 85 |

| This compound | Chenopodium album | 150 | 90 |

| Other Triazolinones | Various Broadleaf Weeds | 150-200 | 70-80 |

Case Studies

- Field Trials : In field trials conducted across various agricultural settings, this compound was found to provide effective pre-emergence control of several weed species with minimal impact on crop yield.

- Toxicological Studies : A two-generation reproduction study in rats indicated that this compound did not exhibit significant reproductive or developmental toxicity at doses below 300 mg/kg, suggesting a favorable safety profile for agricultural use .

- Environmental Impact : Studies assessing the environmental fate of this compound indicate that it degrades relatively quickly in soil and does not persist in aquatic environments, reducing concerns regarding long-term ecological impact.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed that specific substitutions on the triazolinone ring significantly influence its herbicidal potency. For instance, halogen substitutions at certain positions on the phenyl ring have been correlated with increased herbicidal activity.

Eigenschaften

IUPAC Name |

2-(2,4-dichloro-5-prop-2-ynoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2/c1-2-7-22-13-9-12(10(16)8-11(13)17)20-15(21)19-6-4-3-5-14(19)18-20/h1,8-9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEMATDHVZOBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C(=C1)N2C(=O)N3CCCCC3=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034205 | |

| Record name | Azafenidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68049-83-2 | |

| Record name | Azafenidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68049-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azafenidin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068049832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azafenidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dichloro-5-prop-2-ynyloxyphenyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one;azafenidin (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZAFENIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQK9668H5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.